molecular formula C12H14N2O2S B7678897 2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one

2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one

Cat. No.: B7678897
M. Wt: 250.32 g/mol
InChI Key: DAEHIOYCOZWCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one, also known as DMTM, is a pyridazinone derivative that has been synthesized for its potential use in scientific research. DMTM has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

The exact mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-proliferative and anti-inflammatory effects make it a promising compound for further study. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for research on 2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a therapeutic agent in cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions.

Synthesis Methods

2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylthiophene-3-carboxaldehyde with hydrazine hydrate to form 2,5-dimethylthiophene-3-carbohydrazide. This intermediate is then reacted with 6-methoxy-2-nitropyridazine in the presence of sodium methoxide to form this compound.

Scientific Research Applications

2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one has been studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. It has been found to have anti-proliferative activity against cancer cells and anti-inflammatory effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

2-[(2,5-dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-6-10(9(2)17-8)7-14-12(15)5-4-11(13-14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEHIOYCOZWCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CN2C(=O)C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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